molecular formula C13H12N4O2 B2504151 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide CAS No. 1179619-73-8

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2504151
CAS No.: 1179619-73-8
M. Wt: 256.265
InChI Key: YVIBTAGYMCYDFF-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is a compound that features both an indole and an oxadiazole moiety The indole structure is a common motif in many biologically active compounds, while the oxadiazole ring is known for its diverse pharmacological properties

Biochemical Analysis

Biochemical Properties

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with protein-tyrosine phosphatase 1B and chemokine receptor type 4, exhibiting selective agonist properties . These interactions suggest that this compound could modulate signaling pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against tumor and non-tumor mammalian cell lines, including rat glial cells, human cervical cells, colon adenocarcinoma cells, mouse embryo cells, and rat heart myoblasts . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests that it can modulate these enzymes’ activity, thereby influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives, including this compound, exhibit good hydrolytic and metabolic stability, making them suitable for prolonged use in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, oxadiazole derivatives have shown moderate nematocidal activity and anti-fungal activity, indicating their potential use in treating parasitic infections and fungal diseases .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests its role in modulating metabolic pathways related to these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity. The compound’s good hydrolytic and metabolic stability ensures its effective distribution within the cellular environment .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests its localization in regions where these enzymes are active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide typically involves the reaction of an indole derivative with an oxadiazole precursor. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the indole ring.

Scientific Research Applications

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is unique due to its combination of an indole and an oxadiazole moiety. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these motifs. Additionally, its synthetic versatility and potential for diverse chemical modifications make it a valuable compound for research and development .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-15-12(19-17-8)7-14-13(18)11-6-9-4-2-3-5-10(9)16-11/h2-6,16H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIBTAGYMCYDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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